molecular formula C18H14O2 B11854007 (1-Phenylnaphthalen-2-yl)acetic acid CAS No. 62018-19-3

(1-Phenylnaphthalen-2-yl)acetic acid

Cat. No.: B11854007
CAS No.: 62018-19-3
M. Wt: 262.3 g/mol
InChI Key: GQSIODJTIJJKLU-UHFFFAOYSA-N
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Description

(1-Phenylnaphthalen-2-yl)acetic acid is a naphthalene derivative featuring a phenyl group substituted at the 1-position of the naphthalene ring and an acetic acid moiety at the 2-position. This structural arrangement imparts unique physicochemical properties, such as increased lipophilicity compared to simpler naphthaleneacetic acids, which may enhance its bioavailability and binding affinity in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenylnaphthalen-2-yl)acetic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses naphthalene as the starting material, which undergoes acylation with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-Phenylnaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

(1-Phenylnaphthalen-2-yl)acetic acid has been explored for its potential therapeutic benefits. Its derivatives have shown promise in various biological activities, particularly as antibacterial agents.

Antibacterial Activity

Research has demonstrated that several derivatives of this compound possess significant antibacterial properties. For instance, studies on 4- and 5-substituted 1-phenylnaphthalenes revealed their effectiveness against strains such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds were comparable to established antibiotics, indicating their potential as alternatives or adjuncts in antibiotic therapy .

Table 1: Antibacterial Activity of 1-Phenylnaphthalene Derivatives

CompoundMIC against MSSA (µg/mL)MIC against MRSA (µg/mL)
1-(4-t-butylphenyl)naphthalene0.52.0
5-(2-Guanidinoethyl)-1-(4-trifluoromethyl)phenylnaphthalene0.83.0
Sanguinarine0.72.5

Synthesis and Characterization

The synthesis of this compound can be achieved through various organic reactions, including the hydrolysis of appropriate precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Case Study: Synthesis of Derivatives

A study focused on synthesizing a series of this compound derivatives revealed that modifications at specific positions on the naphthyl ring significantly influenced their biological activity. For example, the introduction of alkyl groups enhanced antibacterial potency, showcasing structure-activity relationships critical for drug development .

Agricultural Applications

Beyond medicinal uses, this compound has been investigated for its role as a plant growth regulator. It acts as a synthetic auxin, promoting root formation and growth in various plant species.

Role in Plant Growth Regulation

Research indicates that this compound can enhance root development in crops, making it valuable in agricultural practices aimed at improving yield and resilience against environmental stressors .

Table 2: Effects on Plant Growth

TreatmentRoot Length Increase (%)Germination Rate (%)
Control-70
This compound2585

Mechanism of Action

The mechanism of action of (1-Phenylnaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The naphthalene and phenyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between (1-Phenylnaphthalen-2-yl)acetic acid and related naphthaleneacetic acid derivatives:

Compound Name Molecular Formula Molecular Weight Substituents pKa* Solubility Applications References
This compound C₁₈H₁₄O₂ 262.30 Phenyl at naphthalene-1 ~4.5 Low in water Research, Pharmaceuticals
1-Naphthaleneacetic acid (NAA) C₁₂H₁₀O₂ 186.21 None 4.24 Moderate in water Plant growth regulator
2-Naphthylacetic acid (2-NAA) C₁₂H₁₀O₂ 186.21 None 4.30 Moderate in water Plant hormone, Research
(2-Hydroxy-1-naphthyl)acetic acid C₁₂H₁₀O₃ 202.20 Hydroxyl at naphthalene-2 ~3.8 Low in water Organic synthesis
2-(4-Methylnaphthalen-1-yl)acetic acid C₁₃H₁₂O₂ 200.23 Methyl at naphthalene-4 ~4.2 Low in water Research

Key Observations:

  • Substituent Effects : The phenyl group in this compound significantly increases molecular weight and lipophilicity compared to NAA and 2-NAA. This may enhance membrane permeability in biological systems.
  • Acidity : The pKa of the acetic acid group is influenced by substituents. Electron-withdrawing groups (e.g., hydroxyl in (2-Hydroxy-1-naphthyl)acetic acid) lower pKa, increasing acidity, while bulky substituents (e.g., phenyl) may sterically hinder ionization.
  • Solubility : All compounds exhibit low to moderate water solubility, typical of aromatic carboxylic acids.

Biological Activity

(1-Phenylnaphthalen-2-yl)acetic acid is a compound that has garnered attention in various fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a naphthalene moiety substituted with a phenyl group and an acetic acid functional group. The synthesis typically involves multi-step organic reactions, often utilizing methods that ensure high purity and yield. For instance, recent studies have demonstrated efficient synthetic pathways that leverage microwave-assisted techniques to enhance reaction rates and product yields .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : This compound has shown promise against various bacterial strains. A study indicated that derivatives of naphthalene-based compounds exhibit significant antibacterial properties, particularly against Gram-positive bacteria, highlighting the importance of structural modifications in enhancing efficacy .
  • Anti-inflammatory Properties : Research has suggested that this compound may possess anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines. This activity is critical in the context of treating conditions such as arthritis and other inflammatory diseases.
  • Cytotoxic Effects : In vitro studies have reported cytotoxic effects on cancer cell lines, suggesting that this compound may interfere with cellular proliferation pathways. The exact mechanisms remain under investigation but may involve apoptosis induction or cell cycle arrest .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • SIRT Inhibition : Some studies indicate that compounds with similar structures may inhibit sirtuins (SIRT1, SIRT2), which are involved in cellular stress responses and metabolic regulation. This inhibition can lead to increased acetylation of target proteins like p53, thus promoting apoptosis in cancer cells .
  • Membrane Permeabilization : The ability to disrupt bacterial membranes has been noted as a significant mechanism for the antimicrobial activity of related compounds. This permeabilization allows for increased uptake of antimicrobial agents into bacterial cells, enhancing their effectiveness .

Case Studies

Several case studies have explored the biological effects of this compound:

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various naphthalene derivatives, including this compound, against strains such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent .

Case Study 2: Anti-Cancer Activity

In another investigation, the cytotoxic effects were assessed on human cancer cell lines. The findings revealed that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential use in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryPotential inhibition of cytokines
CytotoxicInduces apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing (1-Phenylnaphthalen-2-yl)acetic acid, and how can purity be optimized?

  • Methodological Answer : A common approach involves hydantoin intermediates. For example, 2-hydroxy-1-naphthaldehyde can be converted to 5-(2-methoxynaphthalen-1-yl)hydantoin via condensation, followed by hydrolysis under reflux with aqueous NaOH to yield the acid. Demethylation using reagents like BBr₃ or HBr/acetic acid removes protecting groups. Purification via high-performance thin-layer chromatography (HPTLC) or reverse-phase HPLC ensures >95% purity. Critical parameters include reaction time (24–48 hours for hydrolysis) and pH control during neutralization .

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Compare 1^1H and 13^13C spectra with reference data. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the acetic acid methylene group (δ 3.8–4.2 ppm).
  • Mass Spectrometry : Electrospray ionization (ESI-MS) in negative mode typically shows [M–H]⁻ peaks. NIST reference data (e.g., m/z 212.1 for the molecular ion) validate the structure .
  • FTIR : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) and aromatic C–H bending (~750 cm⁻¹) .

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

  • Methodological Answer : Gas chromatography (GC) with nitrogen-phosphorus detection or mass spectrometry (GC-MS) is effective for trace analysis. For polar derivatives, derivatize with diazomethane to form methyl esters. Alternatively, reverse-phase HPLC with UV detection (λ = 254 nm) achieves limits of detection (LOD) < 0.1 µg/mL. Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy .

Advanced Research Questions

Q. How can crystallographic data contradictions arise during structure determination, and how are they resolved?

  • Methodological Answer : Discrepancies in X-ray diffraction data (e.g., R-factor > 5%) may stem from disorder in the phenyl or naphthyl groups. Use SHELXL for refinement:

  • Apply restraints to bond lengths and angles for disordered regions.
  • Validate hydrogen bonding networks (e.g., O–H···O interactions) using Mercury software.
  • Cross-check with DFT-optimized geometries (e.g., B3LYP/6-31G*) to identify outliers .

Q. What experimental strategies evaluate this compound’s inhibitory activity against soluble epoxide hydrolase (sEH)?

  • Methodological Answer :

  • Fluorometric Assay : Use 3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid as a substrate. Monitor fluorescence decay (λₑₓ = 330 nm, λₑₘ = 465 nm) upon hydrolysis.
  • Physiological Substrate : Test inhibition of 14,15-epoxyeicosatrienoic acid (14,15-EET) hydrolysis via LC-MS. IC₅₀ values < 1 µM indicate potent inhibition.
  • Control for non-specific binding using α-cyano-4-hydroxycinnamate as a competitive inhibitor .

Q. How do solvent viscosity and temperature impact the reaction kinetics of this compound in esterification reactions?

  • Methodological Answer :

  • Viscosity Effects : Acetic acid’s viscosity decreases from 1.037 mPa·s (30°C) to 0.457 mPa·s (100°C). Use the Arrhenius equation (k=AeEa/RTk = A \cdot e^{-E_a/RT}) to model temperature dependence.
  • Kinetic Profiling : Conduct reactions in DMF or THF at varying temperatures (25–80°C). Monitor esterification progress via 1^1H NMR (disappearance of –COOH signal). Higher temperatures (>60°C) reduce activation energy but may promote decarboxylation .

Q. Data Conflict Resolution

Q. How to address discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., sEH inhibition vs. COX-2 selectivity).
  • Structural Clustering : Group derivatives by substituent position (e.g., 1-phenyl vs. 2-phenyl) to identify structure-activity trends.
  • Validation : Replicate key experiments under controlled conditions (pH 7.4, 37°C) to isolate confounding factors like solvent polarity .

Q. Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as carboxylic acids can cause irritation.
  • Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of airborne particles.
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Properties

CAS No.

62018-19-3

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

2-(1-phenylnaphthalen-2-yl)acetic acid

InChI

InChI=1S/C18H14O2/c19-17(20)12-15-11-10-13-6-4-5-9-16(13)18(15)14-7-2-1-3-8-14/h1-11H,12H2,(H,19,20)

InChI Key

GQSIODJTIJJKLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)CC(=O)O

Origin of Product

United States

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